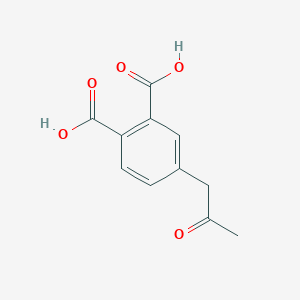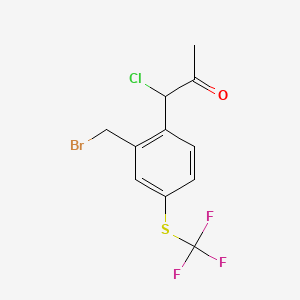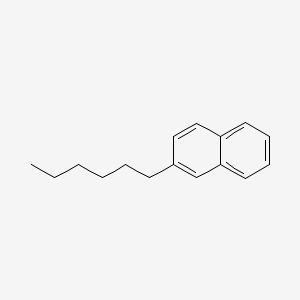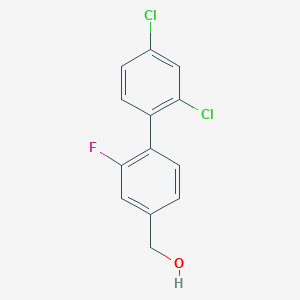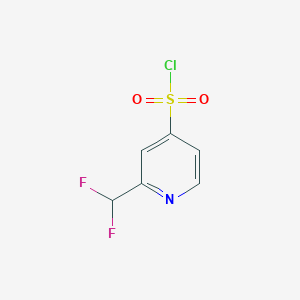
2-(Difluoromethyl)pyridine-4-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Difluoromethyl)pyridine-4-sulfonyl chloride is a chemical compound with the molecular formula C6H5ClF2NO2S. It is known for its applications in organic synthesis, particularly in the formation of carbon-sulfur bonds. This compound is a valuable reagent in the field of medicinal chemistry and material science due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethyl)pyridine-4-sulfonyl chloride typically involves the reaction of 2-(Difluoromethyl)pyridine with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group. The process can be summarized as follows:
Starting Material: 2-(Difluoromethyl)pyridine
Reagent: Chlorosulfonic acid
Reaction Conditions: The reaction is conducted at low temperatures to prevent decomposition and side reactions.
Product: this compound
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors and precise control of reaction parameters. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
2-(Difluoromethyl)pyridine-4-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It is used in coupling reactions to form carbon-sulfur bonds, which are essential in the synthesis of various organic compounds.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with this compound.
Oxidizing Agents: Hydrogen peroxide and other peroxides can be used for oxidation reactions.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Major Products
The major products formed from these reactions include sulfonamides, sulfonates, and other sulfur-containing organic compounds.
Scientific Research Applications
2-(Difluoromethyl)pyridine-4-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds.
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It is a key intermediate in the synthesis of drugs and other therapeutic agents.
Industry: The compound is used in the production of advanced materials, including polymers and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(Difluoromethyl)pyridine-4-sulfonyl chloride involves the formation of reactive intermediates that facilitate the formation of carbon-sulfur bonds. The sulfonyl chloride group is highly reactive, allowing it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reactants.
Comparison with Similar Compounds
Similar Compounds
- Difluoromethyl phenyl sulfone
- Pyridine-3-sulfonyl chloride
- Ethyl bromodifluoroacetate
Uniqueness
2-(Difluoromethyl)pyridine-4-sulfonyl chloride is unique due to its difluoromethyl group, which imparts distinct chemical properties. This group enhances the reactivity and stability of the compound, making it a valuable reagent in various chemical reactions.
Properties
Molecular Formula |
C6H4ClF2NO2S |
|---|---|
Molecular Weight |
227.62 g/mol |
IUPAC Name |
2-(difluoromethyl)pyridine-4-sulfonyl chloride |
InChI |
InChI=1S/C6H4ClF2NO2S/c7-13(11,12)4-1-2-10-5(3-4)6(8)9/h1-3,6H |
InChI Key |
MSSDTNGCUADFQS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C=C1S(=O)(=O)Cl)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


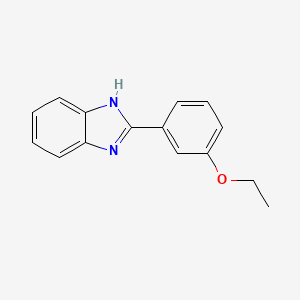
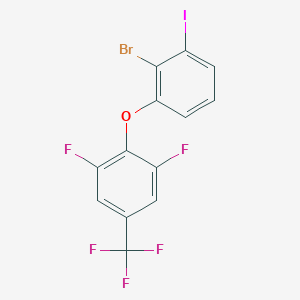
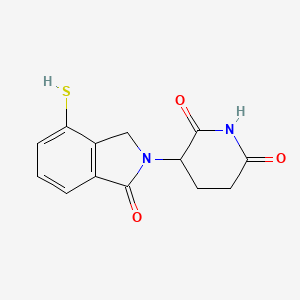
![1-[10,16-bis[3,5-bis(trifluoromethyl)phenyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaen-13-yl]indole](/img/structure/B14071563.png)
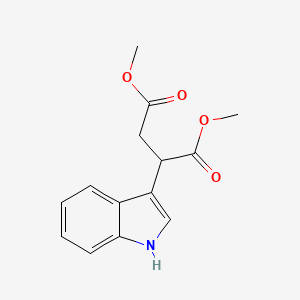
![(E)-3-(5-Trifluoromethoxy-1H-benzo[d]imidazol-4-yl)acrylic acid](/img/structure/B14071570.png)
![2-[(4-Methoxyphenyl)sulfonylamino]pentanedioic acid](/img/structure/B14071577.png)
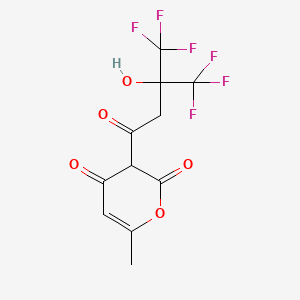
![6,16-dihexyl-3,11,19-trithiapentacyclo[10.7.0.02,10.04,9.013,18]nonadeca-1(12),2(10),4(9),5,7,13(18),14,16-octaene](/img/structure/B14071594.png)
![N-[4-(trifluoromethoxy)phenyl]benzenesulfonamide](/img/structure/B14071600.png)
